molecular formula C10H11NO2 B12884568 4-Methoxy-2-phenyl-4,5-dihydrooxazole

4-Methoxy-2-phenyl-4,5-dihydrooxazole

Cat. No.: B12884568
M. Wt: 177.20 g/mol
InChI Key: RUKBSTVLAKMCQD-UHFFFAOYSA-N
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Description

4-Methoxy-2-phenyl-4,5-dihydrooxazole is a heterocyclic compound that belongs to the class of oxazoles These compounds are characterized by a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with methoxyacetophenone under acidic conditions, leading to the formation of the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-Methoxy-2-phenyl-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its antioxidant properties may involve scavenging of free radicals.

Comparison with Similar Compounds

  • 2-Phenyl-4,5-dihydrooxazole
  • 4-Methyl-2-phenyl-4,5-dihydrooxazole
  • 4-Hydroxy-2-phenyl-4,5-dihydrooxazole

Comparison: 4-Methoxy-2-phenyl-4,5-dihydrooxazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-methoxy-2-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C10H11NO2/c1-12-9-7-13-10(11-9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

RUKBSTVLAKMCQD-UHFFFAOYSA-N

Canonical SMILES

COC1COC(=N1)C2=CC=CC=C2

Origin of Product

United States

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